molecular formula C8H18O2 B089615 2,5-Dimethyl-2,5-hexanediol CAS No. 110-03-2

2,5-Dimethyl-2,5-hexanediol

Cat. No.: B089615
CAS No.: 110-03-2
M. Wt: 146.23 g/mol
InChI Key: ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,5-hexanediol: is an organic compound with the molecular formula C8H18O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its colorless or white crystalline appearance and mild camphor-like odor. It is soluble in water, ethanol, acetone, chloroform, and benzene, but insoluble in kerosene and carbon tetrachloride .

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-2,5-hexanediol can undergo heteropoly acid catalyzed dehydration to yield cyclic ethers via a stereospecific intramolecular SN2 mechanism . It can also react with nitriles in concentrated sulfuric acid to yield Δ1-pyrrolines . These reactions suggest that this compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Temporal Effects in Laboratory Settings

Its physical and chemical properties, such as boiling point and melting point, have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2,5-hexanediol can be synthesized through the following methods:

    Addition Reaction: The compound can be prepared by the addition of acetylene to acetone in the presence of benzene, followed by acidification with hydrochloric acid to form the diol.

    Hydrogenation: Another method involves the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol in the presence of a palladium on carbon (Pd/C) catalyst under high pressure (10 bar) for 12 hours.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions as mentioned above. The use of catalysts and controlled reaction environments ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Dehydration: Heteropoly acid catalysts are used under controlled temperature conditions.

    Reaction with Nitriles: Concentrated sulfuric acid is used as the reagent.

Major Products:

Comparison with Similar Compounds

Comparison: 2,5-Dimethyl-2,5-hexanediol is unique due to its specific structure and reactivity. Unlike some similar compounds, it can undergo stereospecific intramolecular S_N2 reactions to form cyclic ethers and react with nitriles to yield Δ1-pyrrolines. Its applications in the production of polyethylene copolymers, rubbers, and heterocyclic boron compounds further highlight its versatility and importance in various industrial processes .

Properties

IUPAC Name

2,5-dimethylhexane-2,5-diol
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InChI

InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3
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InChI Key

ZWNMRZQYWRLGMM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCC(C)(C)O)O
Source PubChem
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID0026830
Record name 2,5-Dimethylhexane-2,5-diol
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Molecular Weight

146.23 g/mol
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Physical Description

White solid; [HSDB] Crystalline flakes; [MSDSonline]
Record name 2,5-Dimethyl-2,5-hexanediol
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Boiling Point

118 °C @ 15 MM HG
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Density

0.898 G/ML @ 20 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Color/Form

PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS

CAS No.

110-03-2
Record name 2,5-Dimethyl-2,5-hexanediol
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Record name 2,5-Hexanediol, 2,5-dimethyl-
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Record name 2,5-Dimethylhexane-2,5-diol
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Record name 2,5-dimethylhexane-2,5-diol
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Record name 2,5-HEXANEDIOL, 2,5-DIMETHYL-
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Melting Point

92 °C
Record name 2,5-DIMETHYL-2,5-HEXANEDIOL
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Synthesis routes and methods

Procedure details

2-Methyl-3-buten-2-ol, 2-propanol and tert.-butyl peroxy pivalate (75% solution in aliphates) are reacted in a molar ratio of 1:15:0.3 at 90° C. and a pressure of 500 kPa as described in example 1. After a contact period of 20 minutes of the reaction mixture in a tube reactor 95% of the olefin used has been converted. 2,5-dimethylhexane-2,5-diol is formed with a selectivity of 76%.
Quantity
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[Compound]
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tert.-butyl peroxy pivalate
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[Compound]
Name
olefin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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